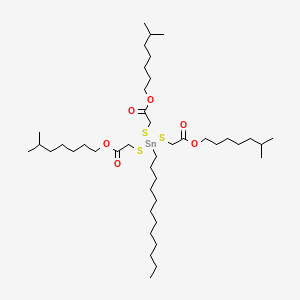
Triisooctyl 2,2',2''-((dodecylstannylidyne)tris(thio))triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate is a complex organotin compound with the molecular formula C42H82O6S3Sn and a molecular weight of 898.00. This compound is known for its unique chemical structure, which includes a dodecylstannylidyne core linked to three thioacetate groups. It is primarily used in the study of heat stabilizers for vinyl chloride homo- and copolymers, especially those intended for food contact applications .
Méthodes De Préparation
The synthesis of Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate involves several steps. The general synthetic route includes the reaction of dodecylstannylidyne with thioacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The thioacetate groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate has several scientific research applications:
Chemistry: It is used as a heat stabilizer in the production of vinyl chloride polymers, which are used in various industrial applications.
Biology: The compound’s organotin structure makes it a subject of interest in studies related to organometallic chemistry and its biological effects.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of heat-stabilized plastics and other materials that require enhanced thermal stability
Mécanisme D'action
The mechanism of action of Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate involves its interaction with polymer chains, where it acts as a stabilizer by preventing the degradation of the polymer at high temperatures. The molecular targets include the polymer chains themselves, and the pathways involved are primarily related to the inhibition of thermal degradation processes .
Comparaison Avec Des Composés Similaires
Similar compounds to Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate include other organotin compounds such as:
- Triisooctyl 2,2’,2’'-((methylstannylidyne)tris(thio))triacetate
- Triisooctyl 2,2’,2’'-((ethylstannylidyne)tris(thio))triacetate
- Triisooctyl 2,2’,2’'-((propylstannylidyne)tris(thio))triacetate
What sets Triisooctyl 2,2’,2’'-((dodecylstannylidyne)tris(thio))triacetate apart is its specific dodecylstannylidyne core, which provides unique thermal stability properties compared to its methyl, ethyl, and propyl counterparts .
Propriétés
Numéro CAS |
67649-65-4 |
|---|---|
Formule moléculaire |
C42H82O6S3Sn |
Poids moléculaire |
898.0 g/mol |
Nom IUPAC |
6-methylheptyl 2-[dodecyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/C12H25.3C10H20O2S.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;3*1-9(2)6-4-3-5-7-12-10(11)8-13;/h1,3-12H2,2H3;3*9,13H,3-8H2,1-2H3;/q;;;;+3/p-3 |
Clé InChI |
BRTAUCXEBFNCRH-UHFFFAOYSA-K |
SMILES canonique |
CCCCCCCCCCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![benzenethiolate;4-tert-butylpiperidin-1-ide;cobalt(2+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine](/img/structure/B13761751.png)
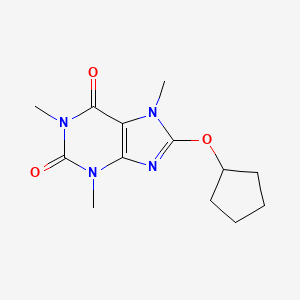
![Sulfuric acid--N-[2-hydroxy-3-(2-methylphenoxy)propyl]guanidine (1/1)](/img/structure/B13761764.png)
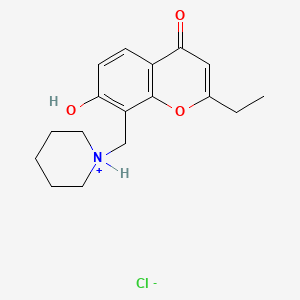
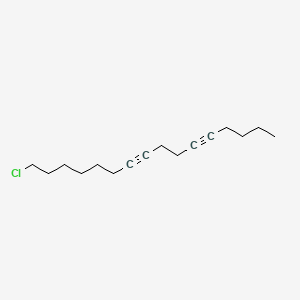

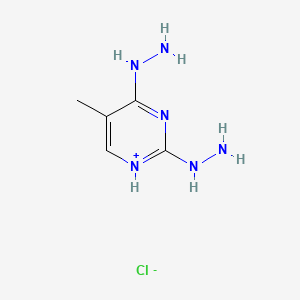

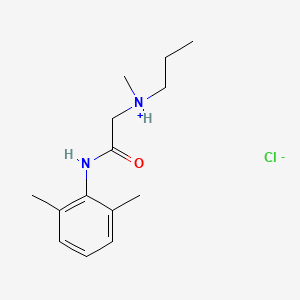
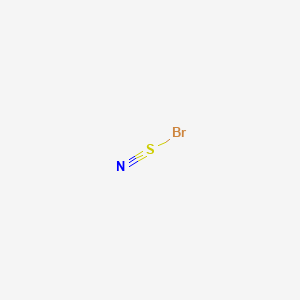
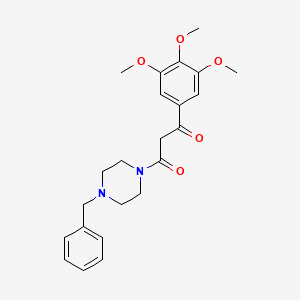
![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
